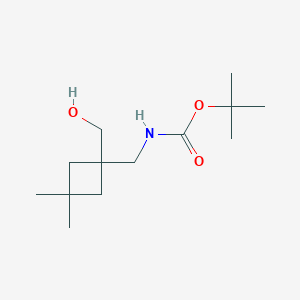![molecular formula C9H11N3 B13585027 1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
1-[(1R)-1-azidoethyl]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R)-1-azidoethyl]-4-methylbenzene is a chemical compound with the molecular formula C9H11N3 It is known for its unique structure, which includes an azido group attached to an ethyl group, which is further connected to a methylbenzene ring
準備方法
The synthesis of 1-[(1R)-1-azidoethyl]-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dimethylformamide (DMF) to facilitate the reaction.
Synthetic Route: The primary synthetic route involves the nucleophilic substitution of the chloride group in 4-methylbenzyl chloride with the azide ion from sodium azide. This results in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
化学反応の分析
1-[(1R)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(1R)-1-azidoethyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-methylbenzene involves its interaction with molecular targets and pathways. The azido group is known to be reactive and can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.
類似化合物との比較
1-[(1R)-1-azidoethyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-azido-2-methylbenzene: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
4-azidomethylbenzene: This compound has the azido group directly attached to the benzene ring, leading to different chemical properties.
1-[(1S)-1-azidoethyl]-4-methylbenzene: This is a stereoisomer of this compound, with different spatial arrangement of atoms, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-[(1R)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m1/s1 |
InChIキー |
XWISNJKWRKCYTL-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](C)N=[N+]=[N-] |
正規SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)



![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)








